Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride
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Overview
Description
Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride is a chemical compound with the molecular formula C14H19ClF2N2O2 and a molar mass of 320.76 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with two fluorine atoms and a benzyl carbamate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as a ketone or aldehyde, which undergoes cyclization.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via halogenation reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Formation of the Carbamate Group: The carbamate group is formed by reacting the intermediate with an isocyanate or carbamoyl chloride.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Chemical Reactions Analysis
Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace the benzyl group or other substituents.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride can be compared with other similar compounds, such as:
Benzyl ((4-fluoropiperidin-3-yl)methyl)carbamate hydrochloride: This compound has only one fluorine atom, which may result in different chemical and biological properties.
Benzyl ((4,4-dichloropiperidin-3-yl)methyl)carbamate hydrochloride: The presence of chlorine atoms instead of fluorine can significantly alter the compound’s reactivity and interactions.
Benzyl ((4,4-difluoropiperidin-3-yl)methyl)urea hydrochloride: This compound has a urea group instead of a carbamate group, which can affect its stability and reactivity.
Properties
IUPAC Name |
benzyl N-[(4,4-difluoropiperidin-3-yl)methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2.ClH/c15-14(16)6-7-17-8-12(14)9-18-13(19)20-10-11-4-2-1-3-5-11;/h1-5,12,17H,6-10H2,(H,18,19);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOKGUFHYBTDNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(F)F)CNC(=O)OCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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